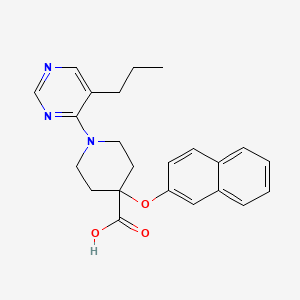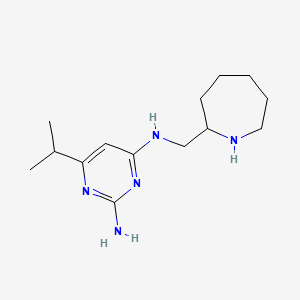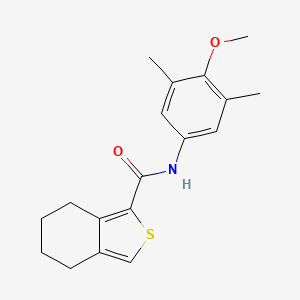
4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid, also known as NPPI, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. NPPI is a piperidine derivative that has been synthesized using a specific method and has shown promising results in preclinical studies.
科学的研究の応用
Synthesis and Antibacterial Activity
The scientific exploration into derivatives related to 4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid has primarily focused on their synthesis and evaluation for antibacterial activity. For instance, derivatives of pyridonecarboxylic acids have been synthesized and assessed for their antibacterial potential. The research highlights the preparation of compounds with various substituents, demonstrating a structured approach to enhancing antibacterial efficacy against different bacterial strains. The exploration of structure-activity relationships has been crucial in understanding how modifications impact biological activity, paving the way for the development of more potent antibacterial agents (Egawa et al., 1984).
Coordination Polymer Compounds and Photoluminescence
Another area of research involves the synthesis of coordination polymer compounds utilizing drug ligands like Enoxacin and studying their photoluminescence properties. This approach not only showcases the potential of using such compounds in material science for developing new materials with unique optical properties but also extends the application of pharmaceutical compounds beyond their traditional therapeutic roles. The research indicates that these compounds exhibit strong blue fluorescence under UV light, suggesting potential applications in sensors, optical devices, or as markers in biological systems (Liang-cai Yu et al., 2006).
Supramolecular Assemblies
Further investigations have delved into the formation of supramolecular assemblies using carboxylic acids and aromatic alcohols. This research area explores how different substituents and molecular backbones influence the assembly of molecules into higher-order structures. Such studies are vital for understanding the principles of molecular recognition and self-assembly, which have implications in nanotechnology, drug delivery systems, and the design of functional materials. The ability to control the assembly process opens avenues for creating materials with tailored properties (Horikoshi et al., 2004).
Chemical Synthesis and Ligand Design
Research has also concentrated on the chemical synthesis and ligand design incorporating the naphthyridine moiety, demonstrating the compound's versatility in forming ligands for metal complexes and semiconductor surfaces. Such studies underscore the compound's role in facilitating lower energy electronic absorption in metal complexes, which could be exploited in designing photosensitive materials or in catalysis. The insights gained from these investigations highlight the potential for developing novel compounds with applications in chemistry and materials science (Zong et al., 2008).
特性
IUPAC Name |
4-naphthalen-2-yloxy-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-5-19-15-24-16-25-21(19)26-12-10-23(11-13-26,22(27)28)29-20-9-8-17-6-3-4-7-18(17)14-20/h3-4,6-9,14-16H,2,5,10-13H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPVZRGUVFOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CN=C1N2CCC(CC2)(C(=O)O)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)
![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)
![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)
![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)
![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)
